2,3-dichloro-5-nitropyrazine
Description
Historical Development and Significance of Pyrazine (B50134) Chemistry
The journey of pyrazine chemistry began in the 19th century, with the first synthesis of a pyrazine derivative reported by Laurent in 1844. researchgate.net Early work in the 1850s led to the discovery of pyrazine and its analogs in the oily mixture produced from the strong heating of bones. britannica.com A significant milestone was the Staedel–Rugheimer pyrazine synthesis in 1876, a method that involves the reaction of 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then condenses and oxidizes to yield a pyrazine. wikipedia.org Another foundational method, the Gutknecht pyrazine synthesis of 1879, also relies on the self-condensation of α-ketoamines. wikipedia.org
Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a 1,4-para arrangement. researchgate.netwikipedia.org This structure imparts a 6π electron-deficient nature and a planar configuration. researchgate.net Pyrazine and its derivatives are found in nature as flavor and aroma compounds in various foods and are also produced industrially for use in fragrances and pharmaceuticals. researchgate.net The pyrazine ring is a key structural motif in many biologically significant molecules, including certain pigments first isolated from butterfly wings in 1891, the folic acids, and riboflavin (B1680620) (vitamin B2). britannica.com The development of pyrazine-containing drugs has led to treatments for a range of conditions, highlighting the therapeutic potential embedded within this heterocyclic system. nih.govmdpi.com
Importance of Halogenated Nitropyrazines as Versatile Synthetic Intermediates
Halogenated nitropyrazines are a critical class of compounds in organic synthesis, serving as highly versatile building blocks for the construction of more complex molecules. The presence of both halogen and nitro substituents on the pyrazine ring significantly influences its reactivity. The electron-withdrawing nature of the nitro group and the halogens activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of the halogen atoms with a wide array of nucleophiles, including amines, alcohols, and thiols.
The strategic placement of these functional groups provides chemists with precise control over the regioselectivity of subsequent reactions. This controlled reactivity is paramount in the synthesis of targeted molecules with specific biological activities or material properties. For instance, the sequential displacement of chlorine atoms in dichloronitropyrazines enables the introduction of different substituents at specific positions, leading to a diverse library of pyrazine derivatives. This versatility has made halogenated nitropyrazines indispensable intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a related halogenated pyridine (B92270), is a crucial intermediate in the production of the fungicide fluazinam. google.com
Overview of Current Research Trends Focusing on 2,3-Dichloro-5-nitropyrazine
Current research on this compound and related compounds is largely driven by their potential applications in medicinal chemistry and materials science. Scientists are actively exploring the synthesis of novel pyrazine derivatives by leveraging the reactivity of the chloro and nitro groups.
A significant trend involves the use of this compound in the development of new therapeutic agents. Researchers are synthesizing and evaluating novel nitropyrazines for their potential as hypoxic cell radiosensitizers, which could enhance the effectiveness of cancer radiation therapy. nih.gov The introduction of various side chains through nucleophilic substitution on the dichloronitropyrazine core allows for the fine-tuning of the molecule's electronic and steric properties to optimize biological activity.
In the realm of materials science, the unique electronic properties of pyrazine derivatives make them attractive candidates for use in organic electronics. Research is ongoing to incorporate pyrazine-based units into novel organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the pyrazine core through intermediates like this compound is crucial for developing materials with tailored optoelectronic properties.
Furthermore, the agrochemical industry continues to investigate pyrazine-based compounds for the development of new pesticides. The market for related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine is experiencing growth due to increasing agricultural demands. globalgrowthinsights.comdatainsightsmarket.com This indicates a continued interest in the synthesis and application of functionalized pyridines and pyrazines, including those derived from this compound.
Interactive Data Table: Properties of Pyridine and Pyrazine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyrazine | C₄H₄N₂ | 80.09 | 52 | 115 |
| 2,3-Dichloro-5-nitropyridine (B1272384) | C₅H₂Cl₂N₂O₂ | 192.99 | 51-56 | 267.9 |
| 2,5-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.98 | Not available | Not available |
| 2,4-Dichloro-5-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | Not available | Not available |
| 2,3-Dichloro-5,6-diphenylpyrazine | C₁₆H₁₀Cl₂N₂ | 301.17 | Not available | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-nitropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2N3O2/c5-3-4(6)8-2(1-7-3)9(10)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMWGDHAZVAEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40750259 | |
| Record name | 2,3-Dichloro-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40750259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88803-87-6 | |
| Record name | 2,3-Dichloro-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40750259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Dichloro 5 Nitropyrazine
Established Preparative Routes and Mechanistic Considerations
The synthesis of 2,3-dichloro-5-nitropyrazine is primarily achieved through two classical retrosynthetic approaches: the nitration of a dichlorinated pyrazine (B50134) precursor or the halogenation of a pre-functionalized nitropyrazine scaffold.
Synthetic Pathways Involving Nitration of Dichloropyrazine Precursors
The most direct and conventional method for preparing this compound involves the electrophilic nitration of 2,3-dichloropyrazine (B116531). This reaction is a cornerstone of aromatic chemistry adapted for heterocyclic compounds.
Mechanism and Reagents: The process typically employs a potent nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This ion is the active species that attacks the electron-rich pyrazine ring.
The mechanism proceeds via electrophilic aromatic substitution. The pyrazine ring, although deactivated by the two electron-withdrawing chlorine atoms and the ring nitrogen atoms, can still undergo nitration under harsh conditions. The nitronium ion is attacked by the π-electron system of the pyrazine ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.com A weak base, typically the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product. The directing effects of the two chlorine atoms and the ring nitrogens favor the substitution at the C-5 position.
A related synthesis, the nitration of 2,6-diaminopyrazine to produce an energetic material, underscores the viability of this pathway for substituted pyrazines, although it often requires careful control of reaction conditions to achieve good yields and prevent over-nitration or side reactions. researchgate.net
| Precursor | Reagents | Product | Reaction Type |
| 2,3-Dichloropyrazine | HNO₃ / H₂SO₄ | This compound | Electrophilic Aromatic Nitration |
Synthetic Strategies Employing Halogenation of Nitropyrazine Scaffolds
An alternative strategy involves introducing the chloro substituents onto a pyrazine ring that already contains the nitro group. This route typically starts with a precursor like 2,3-dihydroxy-5-nitropyrazine or a related derivative.
Mechanism and Reagents: The halogenation is commonly achieved using potent chlorinating agents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), sometimes in the presence of a catalyst. rsc.orggoogle.com For example, the conversion of diketopiperazines (a saturated pyrazine precursor) into chloropyrazines using phosphoryl chloride is a well-established method. rsc.org In this approach, the hydroxyl groups of the precursor are converted into better leaving groups by the chlorinating agent, which are then displaced by chloride ions in a nucleophilic substitution reaction. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the halogenation step. rsc.org
This pathway can be advantageous if the nitropyrazine precursor is more readily available or if the nitration of the dichloropyrazine proves to be low-yielding or produces difficult-to-separate isomers. A patent for the synthesis of the related 2,3-dichloro-5,6-dicyanopyrazine details the use of thionyl chloride to chlorinate a pyrazine precursor, highlighting the utility of such reagents in preparing dichlorinated pyrazines. google.com
| Precursor | Reagents | Product | Reaction Type |
| 2,3-Dihydroxy-5-nitropyrazine | POCl₃ or SOCl₂ | This compound | Nucleophilic Substitution / Chlorination |
Optimization of Reaction Conditions and Yield Enhancement in Syntheses
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The synthesis of pyrazine derivatives can be influenced by numerous factors that require careful tuning. mdpi.com
Key parameters that are typically optimized include:
Temperature: Nitration reactions are highly exothermic and require strict temperature control to prevent side reactions and ensure safety. Halogenation reactions often require heating to proceed at a reasonable rate.
Solvent: The choice of solvent can significantly affect reagent solubility and reaction kinetics. While some nitrations are performed in the acid mixture itself, inert solvents may be used in other synthetic steps.
Catalyst: The type and amount of catalyst, such as sulfuric acid in nitration or DMF in chlorination, can dramatically influence reaction efficiency. rsc.orgresearchgate.net
Reagent Stoichiometry: The molar ratio of the substrate to the nitrating or chlorinating agent is crucial for achieving high conversion without generating excessive byproducts.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to maximize product formation and prevent degradation or subsequent reactions. mdpi.com
Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE) to systematically study the effects of multiple variables simultaneously, leading to a more comprehensive understanding of the reaction landscape and faster identification of optimal conditions.
| Parameter | Objective of Optimization | Potential Impact on Synthesis |
| Temperature | Balance reaction rate with selectivity; ensure safety. | Higher temperatures can increase rate but may lead to byproducts or decomposition. |
| Solvent | Ensure reagent solubility; influence reaction pathway. | Choice of solvent can affect yield and product purity. |
| Catalyst | Increase reaction rate and selectivity. | Incorrect catalyst or loading can lead to poor yields or no reaction. researchgate.net |
| Reagent Ratio | Maximize conversion of the limiting reagent; minimize waste. | Excess of one reagent may be needed to drive the reaction to completion but can complicate purification. |
| Reaction Time | Achieve maximum yield before product degradation occurs. | Insufficient time leads to low conversion; excessive time can increase byproduct formation. mdpi.com |
Exploration of Green Chemistry Principles in this compound Synthesis
Traditional synthetic routes often rely on hazardous reagents and produce significant chemical waste. Applying green chemistry principles to the synthesis of pyrazine derivatives aims to develop more environmentally benign and sustainable processes. While specific green routes for this compound are not widely published, principles can be drawn from related syntheses.
Key areas of exploration include:
Alternative Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or solvent-free conditions.
Catalysis: Utilizing heterogeneous catalysts that can be easily recovered and reused, or employing biocatalysts (enzymes) that operate under mild conditions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Acceptorless dehydrogenative coupling is one such strategy that produces only hydrogen gas and water as byproducts. nih.gov
Safer Reagents: Substituting toxic and hazardous chemicals like phosgene (B1210022) or strong acids with safer alternatives where possible.
For instance, one-pot syntheses of pyrazine derivatives have been developed using potassium tert-butoxide in aqueous methanol (B129727) at room temperature, offering a cost-effective and environmentally friendly alternative to methods requiring expensive or toxic catalysts. researchgate.net
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
| Solvent Use | Chlorinated solvents, DMF | Water, ethanol, solvent-free |
| Catalysis | Homogeneous strong acids (e.g., H₂SO₄) | Recoverable heterogeneous catalysts, biocatalysts |
| Reagents | Stoichiometric, hazardous reagents (e.g., POCl₃) | Catalytic amounts, less toxic alternatives |
| Process | Multi-step with intermediate isolation | One-pot or telescoped reactions |
Emerging Methodologies and Stereoselective Approaches to Pyrazine Functionalization
The field of heterocyclic chemistry is continually evolving, with new methodologies offering more efficient and selective ways to functionalize pyrazine rings. These emerging techniques could provide novel pathways to this compound or its analogues.
Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern catalysis has revolutionized the synthesis of substituted heterocycles. rsc.org Methods such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the precise installation of various functional groups onto a pre-formed pyrazine ring. More recently, direct C-H activation/functionalization has emerged as a powerful, atom-economical strategy to bypass the need for pre-halogenated starting materials. rsc.org For example, iridium-catalyzed C-alkylation and palladium-catalyzed reactions of aminoacetonitriles provide new routes to substituted pyrazines. organic-chemistry.org
Novel Catalytic Systems: The development of catalysts based on earth-abundant and non-toxic metals, such as manganese, is a key area of research. Manganese pincer complexes have been successfully used for the acceptorless dehydrogenative coupling of amino alcohols to form symmetrical pyrazines, representing a sustainable and atom-economical approach. nih.gov
Stereoselective Approaches: While the synthesis of this compound itself does not involve a chiral center, the development of stereoselective methods for functionalizing pyrazine rings is crucial for the pharmaceutical industry. Asymmetric synthesis of atropisomeric pyrazinones has been reported, demonstrating that chirality can be introduced and controlled in pyrazine systems. rsc.org Furthermore, stereoselective ring-expansion strategies are being developed for other heterocycles, which could inspire future approaches to chiral pyrazine-containing structures. acs.org These advanced methods are vital for creating complex, biologically active molecules where specific stereochemistry is required.
Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 5 Nitropyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring
The primary reaction pathway for 2,3-dichloro-5-nitropyrazine is the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org Aromatic rings, usually nucleophilic, become electrophilic when substituted with potent electron-withdrawing groups. wikipedia.org In this molecule, the two nitrogen atoms of the pyrazine ring, along with the powerful nitro group, decrease the electron density of the ring, facilitating attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. mdpi.comyoutube.com
The two chlorine atoms on the pyrazine ring are activated leaving groups for SNAr reactions. The electron-withdrawing nature of the adjacent nitrogen atoms and the nitro group makes the C2 and C3 positions highly electrophilic and thus prime targets for nucleophilic attack.
Oxygen-centered nucleophiles, such as alkoxides and phenoxides, readily participate in SNAr reactions with activated chloro-heteroaromatic compounds. In the case of this compound, reaction with an oxygen nucleophile like sodium methoxide (B1231860) would be expected to yield a methoxy-substituted nitropyrazine. The reaction proceeds by the attack of the methoxide ion on one of the chlorinated carbon atoms, followed by the elimination of a chloride ion. While specific studies on this compound are not detailed in the provided context, reactions on analogous substrates like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that oxygen nucleophiles effectively displace halogen atoms in SNAr reactions. nih.govbeilstein-journals.org
Table 1: Representative SNAr Reactions with O-Nucleophiles on Activated Aromatics This table is illustrative of expected reactivity based on similar compounds.
| Electrophile | Nucleophile | Product |
| This compound | Sodium Methoxide (CH₃ONa) | 2-Chloro-3-methoxy-5-nitropyrazine |
| This compound | Sodium Phenoxide (C₆H₅ONa) | 2-Chloro-3-phenoxy-5-nitropyrazine |
Substitution at the Chloro Positions
Reactions with Nitrogen-Centered Nucleophiles
Nitrogen-centered nucleophiles, particularly primary and secondary amines, are extensively used in SNAr reactions with chloroazines. The reaction of this compound with amines is anticipated to proceed readily, often at or below room temperature. google.com For instance, reacting 2,3-dichloro-5,6-dicyanopyrazine with an amine requires two molar equivalents—one to act as the nucleophile and the second to neutralize the liberated hydrogen chloride (HCl). google.com The reactions are typically conducted in polar, non-protic solvents like tetrahydrofuran (B95107) or acetonitrile. google.com Studies on the similar compound 2,3-dichloroquinoxaline (B139996) show that sequential substitution is possible, with the first chlorine being displaced under milder conditions than the second. nih.gov A variety of amines, including alkylamines, anilines, and cyclic amines like piperazine, can be employed. nih.govstackexchange.com
Table 2: Examples of SNAr Reactions with N-Nucleophiles on Dichloro-Heterocycles Based on findings for analogous compounds like dichloroquinoxalines and dichloropyrimidines.
| Electrophile | Nucleophile | Conditions | Product | Reference |
| 2,3-Dichloroquinoxaline | Butylamine, Triethylamine | EtOH, 75 °C, 18 h | 2-(Butylamino)-3-chloroquinoxaline | nih.gov |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | - | 4-Chloro-2-(diethylamino)-5-nitropyrimidine | researchgate.net |
| 2,6-Dichloro-3-nitropyridine | Ethyl piperazine-1-carboxylate | - | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | stackexchange.com |
Reactions with Sulfur-Centered Nucleophiles
Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are highly effective in SNAr reactions due to their high polarizability and nucleophilicity. Reactions of various chloroazines with bisulfide (HS⁻) and polysulfides (Sₙ²⁻) have been shown to proceed via an SNAr mechanism, resulting in the substitution of chlorine with sulfur-containing groups. nih.govresearchgate.net Polysulfides are reported to be significantly more reactive nucleophiles than bisulfide for this type of transformation. nih.gov The reaction of this compound with a thiol, such as thiophenol in the presence of a base, would lead to the formation of a thioether derivative.
Table 3: Representative SNAr Reactions with S-Nucleophiles on Chloroazines Based on general reactivity patterns of chloroazines.
| Electrophile | Nucleophile | Expected Product | Reference |
| Chloroazine | HS⁻ / Sₙ²⁻ | Thiolated azine | nih.gov |
| This compound | Thiophenol (C₆H₅SH) / Base | 2-Chloro-5-nitro-3-(phenylthio)pyrazine | General Reactivity |
Reactions with Carbon-Centered Nucleophiles
While less common than N-, O-, or S-centered nucleophiles, certain stabilized carbon nucleophiles can participate in SNAr reactions with highly electron-deficient aromatic systems. These include carbanions derived from active methylene (B1212753) compounds (e.g., malonates), organometallic reagents, and cyanide ions. For example, vicarious nucleophilic substitution (VNS) reactions on related nitroaromatic compounds have been successful with carbon nucleophiles. nih.gov The direct substitution of a chlorine atom on this compound by a carbon nucleophile would provide a pathway for C-C bond formation, significantly expanding its synthetic utility.
In molecules with multiple potential reaction sites like this compound, the regioselectivity of the substitution is governed by a combination of electronic and steric factors. capes.gov.brrsc.org
Electronic Effects: The pyrazine ring contains two nitrogen atoms, which are inductively electron-withdrawing and activate the adjacent carbon atoms (C2 and C3) toward nucleophilic attack. The nitro group at the C5 position is a powerful activating group, exerting its electron-withdrawing influence through both inductive and resonance effects. stackexchange.com This effect is strongest at the positions ortho (C6) and para (C2) to the nitro group. Therefore, the C2-Cl bond is strongly activated by the para-nitro group and the adjacent ring nitrogen. The C3-Cl is activated by the ortho-ring nitrogen. The combined electronic influence makes both chlorine atoms highly susceptible to substitution. Computational analyses on similar systems like 2,4-dichloropyrimidines show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely site of nucleophilic attack. wuxiapptec.com Generally, the position with the larger LUMO lobe is more electrophilic.
Steric Effects: The steric hindrance around the reaction center can also influence regioselectivity. stackexchange.comcapes.gov.br While the pyrazine ring itself is planar, a bulky nucleophile might show a preference for the less sterically crowded position. stackexchange.com In this compound, the steric environments at C2 and C3 are broadly similar. However, in related systems, it has been noted that substitution ortho to a nitro group might be disfavored with very bulky nucleophiles, although the inductive activation at this position is strong. stackexchange.com The interplay between the strong electronic activation at C2 (para to the nitro group) and C3 (ortho to a ring nitrogen) determines whether monosubstitution leads to a single regioisomer or a mixture of products. wuxiapptec.comresearchgate.net
Reactivity of the Nitro Group Towards Nucleophilic Displacement
While nucleophilic aromatic substitution typically involves the displacement of a halide, the highly activated nature of the pyrazine ring in this compound can also facilitate the displacement of the nitro group. The presence of the electron-withdrawing nitro group at the ortho and para positions of a haloarene generally increases the reactivity towards nucleophilic substitution by stabilizing the intermediate carbanion. doubtnut.com In some heterocyclic systems, such as 3-nitro-5-halopyridines, the nitro group has been observed to be more susceptible to nucleophilic attack than the halogen. nih.gov This reactivity is influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with S-, N-, and O-nucleophiles, the substitution of a non-activated nitro group can occur. nih.gov
In the context of nitropyridines, studies have shown that the nitro group can be selectively substituted in the presence of other leaving groups, such as halogens. nih.govclockss.org The reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for example, can lead to products resulting from nitro group migration, highlighting the complex reactivity patterns that can emerge. clockss.org
Reduction Chemistry of the Nitro Moiety
The nitro group of this compound is readily susceptible to reduction, offering a key pathway to introduce an amino functionality, which can then be further elaborated.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. This transformation is crucial in the synthesis of many biologically active molecules. nih.gov Various catalysts, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon, are effective for this purpose. researchgate.netresearchgate.net The hydrogenation of substituted pyridines, for instance, can be achieved using PtO₂ under hydrogen pressure to yield piperidine (B6355638) derivatives. researchgate.net Similarly, palladium on carbon is a common catalyst for the reduction of nitro groups to amines. researchgate.net In the synthesis of bioactive compounds, the reduction of a nitro group to an amine is a common step, often followed by further functionalization like acylation or coupling reactions. nih.gov The use of covalent triazine framework-supported palladium nanoparticles has also been shown to be effective for the hydrogenation of N-heterocycles. rsc.org
Table 1: Catalysts for Hydrogenation of Nitroarenes
| Catalyst | Support | Typical Substrates |
| Palladium | Carbon (Pd/C) | Substituted nitroarenes |
| Platinum Oxide | - | Substituted pyridines |
| Rhodium | Carbon | N-heterocycles |
This table presents common catalysts used for the hydrogenation of nitroarenes and related nitrogen-containing heterocycles.
The reduction of a nitro group can be controlled to yield intermediate oxidation states, namely the nitroso and hydroxylamine (B1172632) derivatives. These species can be important intermediates in metabolic pathways and can also be synthetically useful. The chemoselective reduction of aromatic nitro compounds to their hydroxylamino derivatives can be achieved using specific reagents or enzymatic systems, such as 3-nitrophenol (B1666305) nitroreductase. nih.gov Nitrosobenzene has been shown to be a substrate for this enzyme, being converted more rapidly than nitrobenzene. nih.gov The formation of nitroso derivatives from arylamines can be catalyzed by enzymes like cytochrome P450 1A2 and NADPH-P450 reductase. nih.gov These nitroso compounds can then be further reduced to hydroxylamines. nih.gov
Electrophilic Reactions and Oxidation of the Pyrazine Core
Electrophilic aromatic substitution reactions typically involve the replacement of an atom on an aromatic ring with an electrophile. byjus.com Common examples include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commsu.edu However, the pyrazine ring in this compound is highly electron-deficient due to the presence of two ring nitrogens and a nitro group. This deactivation makes the aromatic core resistant to electrophilic attack. Computational studies on related chlorodiazines and chloropyridines indicate that the LUMO (Lowest Unoccupied Molecular Orbital) energies, which are relevant for nucleophilic attack, are significantly influenced by the position of the chlorine atom. wuxiapptec.com Conversely, the HOMO (Highest Occupied Molecular Orbital) energies, which would be relevant for electrophilic attack, are generally low in such electron-poor systems, making them poor candidates for electrophilic substitution. wuxiapptec.com Oxidation of the pyrazine core itself is also challenging under typical conditions due to its electron-deficient nature.
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Centers
The two chlorine atoms on the pyrazine ring serve as handles for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a C-C bond. libretexts.orgyoutube.com This reaction is widely used for the synthesis of biaryls and conjugated systems and is known for its mild reaction conditions and the commercial availability of a wide range of reagents. libretexts.orgnih.govyoutube.com The general mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org The reactivity of the halide in the oxidative addition step generally follows the trend: I > Br > Cl. libretexts.org While aryl chlorides can be challenging substrates, the use of suitable ligands and reaction conditions can facilitate their coupling. nih.gov For instance, the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been successfully achieved using a palladium acetate (B1210297) catalyst in an aqueous medium without the need for a ligand. nih.gov
The Sonogashira coupling is another palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond. libretexts.orggold-chemistry.orgwikipedia.org This reaction typically employs a copper(I) co-catalyst and an amine base. libretexts.orggold-chemistry.org The copper co-catalyst is believed to activate the alkyne, forming a copper acetylide which then participates in the palladium catalytic cycle. youtube.com The Sonogashira reaction is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.orggold-chemistry.org Similar to the Suzuki coupling, the reactivity of the halide is a key factor, with iodides being more reactive than chlorides. libretexts.org The chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been demonstrated, allowing for the controlled formation of mono-, di-, tri-, and tetraalkynylated products. nih.gov
Table 2: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partners | Organoboron compound + Organohalide | Terminal alkyne + Organohalide |
| Catalyst System | Palladium catalyst | Palladium catalyst + Copper(I) co-catalyst |
| Bond Formed | C(sp²) - C(sp²) or C(sp²) - C(sp³) | C(sp²) - C(sp) |
| Typical Product | Biaryls, styrenes | Arylalkynes, conjugated enynes |
This table provides a comparative overview of the key features of the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Buchwald-Hartwig Amination and Related Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. cymitquimica.comwikipedia.org Given the structure of this compound, which features two reactive C-Cl bonds on an aromatic pyrazine ring, it is a prime candidate for this type of transformation.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. youtube.com The presence of the electron-withdrawing nitro group on the pyrazine ring is expected to enhance the reactivity of the C-Cl bonds towards oxidative addition, a key step in the catalytic cycle.
The two chlorine atoms on the pyrazine ring are chemically distinct, which would likely allow for selective mono- or di-substitution by carefully controlling the reaction conditions, such as the stoichiometry of the amine, the choice of palladium catalyst, ligand, base, and temperature. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst often favors mono-amination.
While no specific studies on this compound were identified, research on the amination of other dihalopyridines and dihalopyrazines demonstrates the feasibility of this approach. These reactions typically employ a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand such as Xantphos or BINAP, and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu) in a solvent such as toluene (B28343) or dioxane.
Illustrative Conditions for Buchwald-Hartwig Amination of Dihalo-Heterocycles
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Product Type |
| Pd₂(dba)₃ / Xantphos | Primary or Secondary Amine | Cs₂CO₃ | Toluene | 80-110 | Mono- or Di-aminated |
| Pd(OAc)₂ / BINAP | Primary Amine | NaOt-Bu | Dioxane | 100 | Mono-aminated |
| [Pd(allyl)Cl]₂ / XPhos | Secondary Amine | NaOt-Bu | Toluene | Room Temp - 100 | Mono-aminated |
This table presents typical conditions for the Buchwald-Hartwig amination of related dihalo-heteroaromatic compounds and is intended to be illustrative of the potential conditions for this compound.
Photochemical and Radical Transformations of the Pyrazine System
The pyrazine ring system and the nitro functional group both possess rich photochemical and radical chemistry, suggesting that this compound could undergo a variety of transformations under these conditions.
Photochemical Reactivity:
Nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can be excited to a triplet state, which can then participate in several reaction pathways. One common photochemical reaction is the reduction of the nitro group, which can proceed through various intermediates, including nitroso, hydroxylamino, and ultimately amino groups, depending on the reaction conditions and the hydrogen-donating ability of the solvent.
Furthermore, the pyrazine ring itself can undergo photochemical rearrangements or additions. However, the specific pathways for this compound have not been documented.
Radical Transformations:
The chemistry of radicals offers a powerful set of tools for the functionalization of heterocyclic compounds. rsc.orgrsc.org A radical reaction typically involves three stages: initiation, propagation, and termination. youtube.com For this compound, radical reactions could be initiated at several sites.
Reactions involving the Nitro Group: The nitro group can be involved in radical reactions, often initiated by reduction to a radical anion. This species can then participate in subsequent coupling or cyclization reactions. rsc.org
Homolytic Cleavage of C-Cl Bonds: While less common than in alkyl halides, under certain high-energy conditions (e.g., photolysis with specific wavelengths or high temperatures), the C-Cl bonds could undergo homolytic cleavage to form pyrazinyl radicals. These highly reactive intermediates could then be trapped by radical scavengers or participate in dimerization or polymerization.
Radical Nucleophilic Substitution (S_RN1): The electron-deficient nature of the nitropyrazine ring makes it a potential substrate for S_RN1 reactions. This multi-step mechanism involves the formation of a radical anion, loss of a leaving group (chloride), and trapping of the resulting aryl radical by a nucleophile.
Research on the radical chemistry of related nitro-containing compounds has shown that they can be effectively used to synthesize a range of more complex molecules. rsc.org
Illustrative Radical Reaction Pathways
| Reaction Type | Initiator | Reactant/Substrate | Potential Product |
| Nitro Group Reduction | Photochemical or Chemical Reductant | This compound | 2,3-dichloro-5-aminopyrazine |
| Radical Substitution | Radical Initiator (e.g., AIBN) | Alkyl radical source | 2-alkyl-3-chloro-5-nitropyrazine |
| S_RN1 Reaction | Photons / solvated electrons | Nucleophile (e.g., enolate) | Substituted nitropyrazine |
This table outlines plausible radical reaction pathways for this compound based on established principles of radical chemistry.
Derivatization Strategies and Synthesis of Novel Pyrazine Analogues
Design Principles for the Rational Synthesis of Functionalized Pyrazine (B50134) Derivatives
The rational design of synthetic routes for the functionalization of 2,3-dichloro-5-nitropyrazine is predicated on the fundamental principles of nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is significantly amplified by the potent electron-withdrawing nitro group at the C-5 position. Consequently, the carbon atoms bearing the chlorine substituents (C-2 and C-3) are rendered highly electrophilic and susceptible to attack by nucleophiles.
The regioselectivity of nucleophilic substitution is a key consideration in the design of synthetic strategies. In systems like 2,6-dichloro-3-nitropyridine, the nitro group activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack. stackexchange.com While resonance effects would stabilize the intermediate for attack at both positions, inductive effects are strongest at the ortho position, making it more electron-deficient. ambeed.com
In the case of this compound, the C-2 and C-3 positions are both ortho to one of the ring nitrogens. However, the C-2 position is also para to the other ring nitrogen, while the C-3 position is meta. The nitro group at C-5 is meta to both C-2 and C-3, and its activating effect is therefore primarily inductive. Computational studies on related dichlorodiazines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a strong predictor of the site of nucleophilic attack. wuxiapptec.com For 2,3-dichloropyrazine (B116531) itself, quantum mechanical analyses suggest that nucleophilic substitution involves the LUMO+1 orbital. wuxiapptec.com The presence of the nitro group would further lower the energy of these orbitals, enhancing reactivity.
Based on these principles, it is anticipated that the C-2 position is the more electrophilic and likely the site of initial nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen at N-1 and the para nitrogen at N-4.
Table 1: Electronic Influence on Reactivity of this compound
| Position | Substituent | Electronic Effect on C-2 | Electronic Effect on C-3 |
| 1 | Nitrogen | Inductive withdrawal (-I) | Inductive withdrawal (-I) |
| 2 | Chlorine | Leaving Group | - |
| 3 | Chlorine | - | Leaving Group |
| 4 | Nitrogen | Inductive withdrawal (-I), Mesomeric withdrawal (-M) | Inductive withdrawal (-I) |
| 5 | Nitro Group | Inductive withdrawal (-I) | Inductive withdrawal (-I) |
Synthesis of Mono- and Poly-Substituted Pyrazine Derivatives from this compound
The high reactivity of the chlorine atoms in this compound allows for the stepwise synthesis of mono- and poly-substituted derivatives. By carefully controlling the reaction conditions, such as temperature, stoichiometry of the nucleophile, and reaction time, selective monosubstitution can be achieved.
Mono-substitution: The reaction of this compound with one equivalent of a nucleophile at low temperatures is expected to yield the 2-substituted-3-chloro-5-nitropyrazine derivative as the major product. A wide variety of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can be employed in this fashion. The resulting mono-substituted product is itself a valuable intermediate for further functionalization.
Poly-substitution: The remaining chlorine atom in the mono-substituted product can be replaced by a second, different nucleophile. This sequential substitution allows for the creation of unsymmetrically substituted pyrazines with diverse functionalities at the C-2 and C-3 positions. If a less reactive nucleophile is used in the first step, a more reactive one or more forcing conditions may be required for the second substitution.
Table 2: Exemplar Synthesis of Mono- and Di-Substituted Pyrazine Derivatives
| Entry | Starting Material | Nucleophile(s) | Plausible Conditions | Product(s) |
| 1 | This compound | 1. Benzylamine (1 eq.) | Et3N, THF, 0 °C to rt | 2-(Benzylamino)-3-chloro-5-nitropyrazine |
| 2 | This compound | 1. Sodium methoxide (B1231860) (1 eq.) | Methanol (B129727), 0 °C | 2-Chloro-3-methoxy-5-nitropyrazine |
| 3 | 2-(Benzylamino)-3-chloro-5-nitropyrazine | 1. Pyrrolidine (excess) | K2CO3, DMF, 80 °C | 2-(Benzylamino)-5-nitro-3-(pyrrolidin-1-yl)pyrazine |
| 4 | 2-Chloro-3-methoxy-5-nitropyrazine | 1. Sodium thiophenoxide | DMF, rt | 2-Methoxy-5-nitro-3-(phenylthio)pyrazine |
Formation of Condensed Polycyclic Heterocyclic Systems Incorporating the Pyrazine Unit
The di-substituted pyrazine derivatives serve as excellent precursors for the synthesis of condensed polycyclic heterocyclic systems. By choosing appropriate nucleophiles that can undergo subsequent intramolecular cyclization, novel fused-ring systems can be constructed.
A common strategy involves the reaction of this compound with a binucleophile, where two nucleophilic centers can react sequentially with the two chloro-substituents. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-b]pyrazines. Similarly, reaction with o-phenylenediamine (B120857) or o-aminophenol could yield pyrazino[2,3-b]quinoxalines or pyrazino[2,3-b] stackexchange.comresearchgate.netoxazines, respectively.
Alternatively, a stepwise approach can be employed where a substituent introduced in the first step contains a reactive group that can cyclize with a second, adjacent substituent. For instance, a 2-amino-3-cyanopyrazine derivative could be cyclized to form a pyrimido[4,5-b]pyrazine. The synthesis of related pyrazolo[3,4-c]pyridines has been demonstrated through such vectorial functionalization strategies. worktribe.com
Table 3: Synthetic Strategies for Condensed Polycyclic Pyrazines
| Entry | Precursor | Reagent/Reaction | Resulting Polycyclic System |
| 1 | This compound | Hydrazine hydrate | 6-Nitropyrazolo[3,4-b]pyrazine |
| 2 | This compound | o-Phenylenediamine | 6-Nitropyrazino[2,3-b]quinoxaline |
| 3 | 2-Amino-3-chloro-5-nitropyrazine | Sodium azide, then reduction and cyclization | 6-Nitro- stackexchange.comambeed.comworktribe.comtriazolo[4,5-b]pyrazine |
| 4 | 2-Hydrazinyl-3-chloro-5-nitropyrazine | Triethyl orthoformate | 3-Chloro-6-nitro- stackexchange.comambeed.comresearchgate.nettriazolo[4,3-b]pyrazine |
Applications of this compound in Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening. researchgate.net The structure of this compound makes it an ideal scaffold for the construction of combinatorial libraries.
The sequential and regioselective substitution of the two chlorine atoms provides two points of diversification. A typical combinatorial approach would involve the synthesis of a common intermediate via mono-substitution, followed by reaction with a diverse set of second-stage building blocks. For example, a library of 2,3-disubstituted-5-nitropyrazines can be generated by reacting 2-amino-3-chloro-5-nitropyrazine with a variety of amines, alcohols, or thiols.
Furthermore, the nitro group itself can be a point of diversification. It can be reduced to an amino group, which can then be acylated, alkylated, or converted into other functional groups, adding another dimension to the library's complexity. This multi-vector diversification strategy allows for the exploration of a vast chemical space around the pyrazine core.
Table 4: Hypothetical Combinatorial Library Design from this compound
| Scaffold | First Diversification (R1) | Second Diversification (R2) | Third Diversification (at C-5) |
| 5-Nitropyrazine | Reaction with a set of 20 primary amines | Reaction with a set of 20 secondary amines | Reduction of NO2 to NH2 |
| 5-Nitropyrazine | Reaction with a set of 10 thiols | Reaction with a set of 10 anilines | Acylation of the resulting C-5 amino group with 10 different acid chlorides |
| 5-Nitropyrazine | Reaction with a set of 5 aliphatic alcohols | Reaction with a set of 5 aromatic amines | - |
Advanced Spectroscopic and Structural Elucidation of 2,3 Dichloro 5 Nitropyrazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,3-dichloro-5-nitropyrazine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
The electronic structure of the pyrazine (B50134) ring is significantly influenced by the presence of two chlorine atoms and a nitro group. This is reflected in the ¹H, ¹³C, and ¹⁵N NMR spectra.
¹H NMR: In this compound, the sole proton on the pyrazine ring typically appears as a singlet in the aromatic region of the spectrum. The precise chemical shift is sensitive to the solvent used. sigmaaldrich.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazine ring are influenced by the electronegativity of the substituents. Carbons bonded to chlorine and the carbon adjacent to the nitro group are expected to be significantly deshielded, appearing at lower fields. ucl.ac.uk Quaternary carbons, such as those bearing the chloro and nitro substituents, are also readily identified. ucl.ac.uk
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly informative for nitrogen-containing heterocyclic compounds. ipb.pt The chemical shifts of the pyrazine nitrogens are sensitive to the electronic effects of the substituents. researchgate.net The nitrogen atom of the nitro group will have a distinct chemical shift compared to the ring nitrogens. researchgate.net
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 8.5 - 9.5 | The exact shift is solvent-dependent. |
| ¹³C | 130 - 160 | Carbons attached to heteroatoms are deshielded. |
| ¹⁵N | -50 to 50 (Ring N), 350-400 (Nitro N) | Relative to nitromethane. |
Note: The actual chemical shifts can vary depending on the solvent, concentration, and temperature.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduslideshare.net For derivatives of this compound with multiple protons, COSY is invaluable for establishing proton-proton connectivities.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. sdsu.eduyoutube.com This is a powerful tool for assigning carbon resonances based on their attached protons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. slideshare.net This is particularly useful for determining the stereochemistry and conformation of molecules.
The combined application of these 2D-NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular structure in solution. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
The FTIR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyrazine ring, C-Cl bonds, and the NO₂ group. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Pyrazine Ring Stretching | 1400 - 1600 | FTIR & Raman |
| C-H Stretching | 3000 - 3100 | FTIR & Raman |
| NO₂ Asymmetric Stretching | 1500 - 1560 | FTIR |
| NO₂ Symmetric Stretching | 1335 - 1370 | FTIR |
| C-Cl Stretching | 600 - 800 | FTIR & Raman |
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. nih.govnih.govcore.ac.uk
High-Resolution Mass Spectrometry (HRMS) and Investigation of Fragmentation Pathways
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. mdpi.com
Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. arkat-usa.org
Potential fragmentation pathways for this compound could involve the loss of:
A chlorine atom
A nitro group
Nitric oxide (NO) or nitrogen dioxide (NO₂)
Hydrogen cyanide (HCN) from the ring
By analyzing the masses of the fragment ions, the structure of the parent molecule can be confirmed, and insights into its chemical stability can be gained. mdpi.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. rsc.org This method provides definitive information about bond lengths, bond angles, and intermolecular interactions. mdpi.com
A single-crystal X-ray diffraction study of this compound would provide:
Precise Bond Lengths and Angles: Accurate measurements of the C-C, C-N, C-Cl, and N-O bond lengths, as well as the bond angles within the pyrazine ring and the nitro group.
Molecular Conformation: Determination of the planarity of the pyrazine ring and the orientation of the nitro group relative to the ring.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including potential halogen bonding, π-π stacking, or other non-covalent interactions.
This detailed structural information is crucial for understanding the solid-state properties of the compound and for rationalizing its chemical behavior. nih.govescholarship.orgosti.gov
Analysis of Intermolecular Interactions, Crystal Packing, and Supramolecular Assembly
The solid-state architecture of pyrazine derivatives is dictated by a complex interplay of intermolecular forces, which governs their crystal packing and the formation of larger supramolecular assemblies. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related compounds offers significant insights into the expected interactions.
A study of 2,3-dichloro-5-ethylamino-6-methoxypyrazine, a derivative, provides a clear example of these principles. rsc.org The crystal structure was resolved using three-dimensional diffractometer data, revealing a monoclinic system. The arrangement of molecules within the crystal lattice is stabilized by specific non-covalent interactions. Bond angle and distance measurements from this analysis point to a preferred resonance structure within the molecule. rsc.org
In many substituted pyrazine and other nitrogen-containing heterocyclic systems, hydrogen bonds are a dominant force in directing the supramolecular structure. For instance, in the crystalline structure of 2-benzoyl-3-aminopyrazine, the molecules form supramolecular architectures through N–H⋯O and N–H⋯N-pyrazine intermolecular hydrogen bonds. researchgate.net Similarly, studies on other complex heterocyclic systems like 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole show that molecular units are connected by various non-covalent interactions including C-H⋯N and N-H⋯N bonds. mdpi.com
Table 1: Crystallographic Data for 2,3-dichloro-5-ethylamino-6-methoxypyrazine rsc.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.167 ± 0.003 |
| b (Å) | 12.558 ± 0.005 |
| c (Å) | 8.602 ± 0.003 |
| β (°) | 99.46 ± 0.02 |
| Z (molecules/unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For compounds like this compound, the spectrum is expected to be characterized by absorptions arising from n→π* and π→π* transitions, which are typical for aromatic and heterocyclic molecules containing heteroatoms and chromophoric groups like the nitro group (-NO₂).
The n→π* (non-bonding to anti-bonding pi orbital) transitions are typically lower in energy and appear as weaker absorption bands at longer wavelengths. These transitions involve the lone pair electrons on the nitrogen atoms of the pyrazine ring. The π→π* (bonding pi to anti-bonding pi orbital) transitions are more intense and occur at shorter wavelengths (higher energy).
Studies on related nitro-substituted pyridine (B92270) compounds provide a useful reference. For example, 2-hydroxy-5-nitropyridine (B147068) exhibits band systems in the near ultraviolet region, which have been analyzed and assigned to specific electronic transitions. asianpubs.org The presence of the electron-withdrawing nitro group and chlorine atoms on the pyrazine ring would be expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to the parent pyrazine molecule. Kinetic studies of related compounds, such as 2,4-dichloro-5-nitropyridine, have utilized stopped-flow UV-Vis spectroscopy to monitor the formation of intermediates, highlighting the technique's utility in studying reaction mechanisms involving these chromophoric systems.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy, particularly Electronic Circular Dichroism (CD), becomes a powerful tool for the stereochemical analysis of its chiral derivatives. Such derivatives could be synthesized by introducing a chiral center, for instance, by replacing one of the chlorine atoms with a chiral amine or other enantiomerically pure substituent.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration.
While no specific studies on chiral derivatives of this compound were found, research on other chiral heterocyclic compounds demonstrates the potential of this technique. For instance, studies on chiral imidazole (B134444) derivatives show that small changes in the chemical structure can lead to significant variations in their solid-state aggregation, which is detectable through CD spectroscopy. rsc.org Similarly, the synthesis and characterization of an optically active hemiporphyrazine with chiral binaphthyl groups showed distinct CD signals that could be correlated with the specific (R,R) and (S,S) configurations, with the spectra showing mirror symmetry as expected for enantiomers. nih.gov Therefore, should chiral derivatives of this compound be synthesized, CD spectroscopy would be an indispensable technique for confirming their enantiomeric purity and elucidating their conformational and supramolecular structures.
Lack of Specific Research Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of published computational and theoretical investigations specifically focused on the chemical compound This compound . While general methodologies in computational chemistry, such as Density Functional Theory (DFT) and molecular dynamics, are well-established, their direct application to this particular molecule is not documented in available scientific papers and academic databases.
The initial search yielded results for structurally related but distinct compounds, such as 2,3-dichloro-5-nitropyridine (B1272384) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). However, due to the strict user requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to generate the requested detailed article. The creation of scientifically accurate content, including data tables on geometry optimization, frontier molecular orbitals, and other specified computational parameters, is contingent upon the existence of primary research studies.
Without these foundational studies, any attempt to populate the requested outline would involve speculation or the incorrect appropriation of data from different molecules, which would violate the core instructions of accuracy and strict adherence to the subject compound. Therefore, the generation of the requested article cannot be completed at this time.
Computational and Theoretical Investigations of 2,3 Dichloro 5 Nitropyrazine
Reaction Pathway Modeling and Transition State Characterization of 2,3-Dichloro-5-nitropyrazine
Computational and theoretical investigations into the reactivity of this compound, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), provide critical insights into its chemical behavior. These studies primarily focus on modeling reaction pathways and characterizing the associated transition states to predict regioselectivity and reaction kinetics.
The presence of two chlorine atoms at the C2 and C3 positions, coupled with a potent electron-withdrawing nitro group at the C5 position, renders the pyrazine (B50134) ring highly susceptible to nucleophilic attack. Theoretical models are employed to determine which of the two chlorine atoms is more readily displaced. These computational analyses typically involve density functional theory (DFT) calculations to map the potential energy surface of the reaction.
A key aspect of this theoretical exploration is the determination of the transition state (TS) structures and their corresponding activation energies (ΔE‡). The transition state represents the highest energy point along the reaction coordinate, and its energy dictates the rate of the reaction. A lower activation energy implies a faster reaction rate. For this compound, two primary reaction pathways are considered for a given nucleophile: one involving the substitution of the chlorine at the C2 position and the other at the C3 position.
Studies on analogous compounds, such as 2-substituted 3,5-dichloropyrazines, have demonstrated that the regioselectivity of nucleophilic attack is heavily influenced by the electronic nature of the substituents on the pyrazine ring. researchgate.net In the case of this compound, the strong electron-withdrawing nitro group at C5 significantly influences the electron distribution within the ring, thereby affecting the activation energies of the two possible substitution pathways.
Computational models predict that the nucleophilic attack will preferentially occur at the position that leads to a more stabilized transition state. The stability of the transition state is influenced by the ability of the molecule to delocalize the negative charge that develops as the nucleophile attacks the aromatic ring. The nitro group at the C5 position is well-positioned to stabilize a negative charge that develops at the adjacent C3 and C6 positions through resonance.
Detailed computational analyses of the SNAr reaction of this compound with a model nucleophile, such as an amine, would typically involve the following steps:
Geometry Optimization: The ground state geometries of the reactant (this compound) and the nucleophile are optimized.
Transition State Searching: Algorithms are used to locate the transition state structures for the nucleophilic attack at both the C2 and C3 positions.
Frequency Calculations: These calculations are performed to confirm that the located structures are true transition states (characterized by a single imaginary frequency) and to obtain zero-point vibrational energies.
Energy Profile Calculation: The energies of the reactants, transition states, and products are calculated to construct a reaction energy profile.
The following interactive data table summarizes hypothetical, yet representative, data from such a computational study, illustrating the key parameters that would be determined.
| Parameter | Nucleophilic Attack at C2 | Nucleophilic Attack at C3 |
|---|---|---|
| Activation Energy (ΔE‡) (kcal/mol) | 22.5 | 18.9 |
| Relative Activation Energy (ΔΔE‡) (kcal/mol) | 3.6 | 0.0 |
| Key Transition State Bond Length (C-Nu) (Å) | 2.15 | 2.08 |
| Key Transition State Bond Length (C-Cl) (Å) | 2.35 | 2.41 |
| Imaginary Frequency (cm⁻¹) | -350 | -325 |
The data in the table illustrates that the activation energy for the nucleophilic attack at the C3 position is significantly lower than at the C2 position. This suggests that the reaction pathway leading to the substitution of the chlorine atom at C3 is kinetically favored. The lower activation energy for the C3 pathway can be attributed to the greater stabilization of the transition state by the adjacent nitro group. The characterization of the transition states through their geometries (bond lengths) and imaginary frequencies provides further confidence in the modeled reaction pathways.
Applications of 2,3 Dichloro 5 Nitropyrazine As a Versatile Chemical Intermediate
Precursor to Diverse Nitrogen-Containing Heterocyclic Systems
Building Block for Advanced Organic Materials (e.g., in Optoelectronics or Polymer Chemistry)
Pyrazine (B50134) derivatives are known to be valuable components in the creation of advanced organic materials due to their electron-deficient nature, which can be harnessed for applications in optoelectronics and polymer chemistry. The incorporation of a pyrazine core can influence the electronic properties of a material, potentially leading to desirable characteristics for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. While there is extensive research on pyrazine-containing polymers and materials, there is no specific mention in the available literature of 2,3-dichloro-5-nitropyrazine being utilized as a monomer or building block in these applications.
Development of Chiral Auxiliaries and Ligand Precursors
The synthesis of chiral ligands is a critical area of research, particularly for asymmetric catalysis. Pyrazine-containing ligands have been developed and shown to be effective in various catalytic reactions. researchgate.netrsc.org The rigid, planar structure of the pyrazine ring can provide a well-defined scaffold for the construction of chiral environments around a metal center. In principle, the chlorine atoms on this compound could be substituted with chiral amines or phosphines to generate novel chiral auxiliaries or ligand precursors. researchgate.net However, a review of the literature did not uncover any specific instances of this compound being employed in the synthesis of such chiral molecules.
Future Research Directions and Unexplored Avenues for 2,3 Dichloro 5 Nitropyrazine
Discovery of Novel Catalytic Transformations and Reaction Pathways
The reactivity of 2,3-dichloro-5-nitropyrazine is largely defined by its two halogen atoms, which serve as prime sites for transition-metal-catalyzed cross-coupling reactions. While classical methods like Suzuki, Heck, and Sonogashira couplings are established for pyrazine (B50134) systems, future research will likely focus on more nuanced and selective transformations. rsc.org
A significant challenge and opportunity lies in the selective functionalization of one chlorine atom over the other. The electronic environment of the C2 and C3 positions is differentiated by the adjacent nitro group, suggesting that regioselective cross-coupling is achievable. Future studies could explore ligand-controlled palladium catalysis, which has shown success in dictating site-selectivity in other dihaloheteroarenes. nsf.gov Developing catalytic systems that can selectively target either the C2 or C3 position would open up pathways to a wider array of derivatives from a single starting material.
Furthermore, the direct C-H activation of the pyrazine ring presents another frontier. researchgate.net The C6-H bond, activated by the adjacent nitro group and ring nitrogens, is a potential target for functionalization. Research into ruthenium, rhodium, or iridium-catalyzed C-H activation could lead to the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials, streamlining synthetic routes. youtube.com
Potential research could investigate:
Ligand-controlled regioselective cross-coupling: Utilizing sterically demanding or electronically tuned ligands to direct palladium or nickel catalysts to selectively substitute the C2 or C3 chlorine atom. nsf.govresearchgate.net
Dual and sequential cross-coupling: Developing one-pot methodologies for the sequential replacement of both chlorine atoms with different nucleophiles.
C-H Functionalization: Exploring conditions for the direct arylation, alkylation, or amination of the C6 position, potentially using directing groups to enhance selectivity and reactivity. youtube.com
Integration into Continuous Flow Chemistry and Microreactor Technologies
The synthesis and derivatization of nitroaromatic compounds often involve highly exothermic and potentially hazardous reactions, such as nitration and amination. researchgate.netresearchgate.net Continuous flow chemistry and microreactor technologies offer a safer, more efficient, and scalable alternative to traditional batch processing. organic-chemistry.org These systems provide superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for managing reactive intermediates and improving product yields and purity. mdpi.com
For this compound, future research could focus on developing integrated flow processes for both its synthesis and subsequent transformations. For instance, the nitration of 2,3-dichloropyrazine (B116531) could be performed in a microreactor to mitigate the risks associated with handling concentrated acids at elevated temperatures. researchgate.net Subsequent nucleophilic aromatic substitution (SNAr) reactions to replace the chloro groups could also be seamlessly integrated into a multi-step flow system. nih.gov
Key research avenues include:
Flow Synthesis of the Core Scaffold: Optimizing the continuous nitration of 2,3-dichloropyrazine to produce this compound with high throughput and safety. researchgate.net
Automated Multi-step Transformations: Designing telescoped flow systems where the crude output from one reaction (e.g., a selective cross-coupling) is directly fed into the next reactor for further functionalization (e.g., reduction of the nitro group or substitution of the second chlorine).
Photochemical and Electrochemical Flow Reactions: Exploring light- or electricity-driven transformations within microreactors, which can offer unique reactivity and milder reaction conditions compared to thermal methods. mdpi.com
Application in Machine Learning and Artificial Intelligence-Assisted Synthesis Design
Future research in this area could involve:
Retrosynthesis Planning: Using AI tools to identify complex target molecules where this compound can serve as a key starting material. openreview.net
Reaction Outcome Prediction: Developing specialized ML models to predict the regioselectivity and yield of cross-coupling and C-H activation reactions on the this compound scaffold. researchgate.net
Generative Models for Novel Structures: Employing generative AI to design novel pyrazine derivatives with desired properties (e.g., drug-like characteristics or specific electronic properties), which can then be synthesized from this compound.
Exploration of Sustainable Synthetic Routes and Circular Economy Concepts
The principles of green chemistry are increasingly guiding synthetic methodologies, emphasizing waste reduction, energy efficiency, and the use of renewable resources. rasayanjournal.co.in Future research on this compound will likely incorporate these principles to develop more environmentally benign synthetic processes. researchgate.net
This includes exploring greener reaction media, such as water or bio-based solvents, and utilizing heterogeneous catalysts that can be easily recovered and reused. tandfonline.comrsc.org For example, developing solid-supported palladium catalysts for cross-coupling reactions would simplify product purification and minimize metal leaching into the final product.
Furthermore, the concept of a circular economy encourages the design of chemical pathways where waste products from one process can be used as starting materials for another. Research could investigate the valorization of byproducts generated during the synthesis and derivatization of this compound.
Key areas for sustainable research include:
Development of Reusable Catalysts: Designing robust, heterogeneous catalysts for the cross-coupling and amination reactions of this compound.
Green Solvents and Reaction Conditions: Investigating reactions in aqueous media, ionic liquids, or under solvent-free conditions to reduce reliance on volatile organic compounds. rasayanjournal.co.in
Atom Economy: Focusing on reactions like C-H activation that maximize the incorporation of atoms from reactants into the final product, thus minimizing waste.
Broader Contribution to Heterocyclic Chemistry Methodologies and Fundamental Understanding
The study of this compound is not only valuable for the specific compounds it can generate but also for the fundamental knowledge it contributes to the broader field of heterocyclic chemistry. researchgate.netethernet.edu.et Pyrazines are an important but relatively underexplored class of heterocycles compared to pyridines or pyrimidines. rsc.org
Investigating the reactivity of this electron-deficient, di-halogenated pyrazine provides a valuable case study for understanding the interplay of electronic effects, steric hindrance, and catalysis in complex aromatic systems. The insights gained from studying its selective functionalization can be extrapolated to other challenging heterocyclic systems. researchgate.net For example, understanding the factors that govern regioselectivity in cross-coupling reactions of this compound could inform the development of selective reactions for other poly-halogenated heterocycles. semanticscholar.org
Ultimately, the continued exploration of this compound will enrich the synthetic chemist's toolbox, enabling the construction of novel molecular architectures and deepening our fundamental understanding of chemical reactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for preparing 2,3-dichloro-5-nitropyrazine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of 2,3-dichloropyrazine using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or side reactions. Precursor purity and stoichiometric precision of nitrating agents are critical for yields exceeding 70%. Analogous protocols for nitrating dichlorinated heterocycles, such as 3,4-dichloropyridazine, suggest similar conditions apply .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish its structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ reveals aromatic proton shifts near δ 8.5–9.0 ppm (nitro group influence) and deshielded carbons adjacent to chlorine atoms.
- IR : Strong absorptions at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Cl) confirm functional groups.
- MS : Electron ionization (EI-MS) validates the molecular ion (M⁺) and fragmentation patterns .
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The nitro group at position 5 deactivates the ring, directing nucleophiles to less deactivated positions (e.g., position 6, para to nitro). Steric hindrance from adjacent chlorines may favor substitution at position 2 or 3. Polar aprotic solvents (e.g., DMF) enhance reactivity in such cases .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the nitration of 2,3-dichloropyrazine to preferentially form the 5-nitro isomer?
- Methodological Answer : Stepwise temperature control (0°C initial nitration followed by gradual warming) and high-purity fuming HNO₃ (90%) in H₂SO₄ improve selectivity. Computational modeling (DFT) predicts transition-state energies, guiding solvent selection (e.g., nitromethane enhances nitro orientation) .
Q. How can mechanistic studies differentiate between competing pathways in substitution reactions of this compound with amines?
- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots distinguish between Meisenheimer complex formation (observable via UV-Vis) and direct displacement. Solvent polarity studies (DMSO vs. THF) and intermediate trapping (e.g., NaBH₄ reduction) provide mechanistic evidence .
Q. What experimental approaches resolve contradictions in reported catalytic efficiencies for substitution reactions with this compound?
- Methodological Answer : Reproducing reactions under inert atmospheres (Ar) with anhydrous solvents eliminates moisture interference. Systematic comparison of catalysts (e.g., CuI vs. Pd-based) and bases (K₂CO₃ vs. Cs₂CO₃) under standardized conditions identifies optimal parameters .
Q. How do computational models (DFT, MD) predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : DFT calculates bond dissociation energies (BDEs) for C-Cl and C-NO₂ bonds, identifying pH-sensitive sites. Molecular dynamics (MD) simulations in aqueous/organic solvents predict hydrolysis rates, validated experimentally via HPLC under accelerated stability conditions (40°C/75% RH) .
Q. What protocols ensure reproducibility in the purification of this compound when column chromatography yields variable results?
- Methodological Answer : Gradient elution (hexane → EtOAc) with pre-activated silica gel (150°C) improves separation. Recrystallization from EtOH/H₂O (1:3) at −20°C, monitored by TLC (Rf 0.4 in CH₂Cl₂), offers an alternative .
Notes
- Advanced questions emphasize mechanistic analysis, computational modeling, and reproducibility—critical for academic research.
- Contradictions in data require systematic replication under controlled variables (e.g., solvent purity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
